Z-O-ベンジル-L-チロシンヒドロキシスクシンイミドエステル

説明

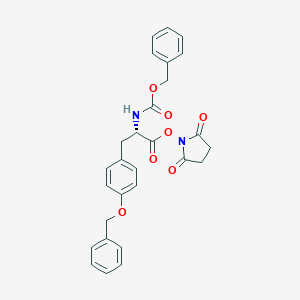

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate is a useful research compound. Its molecular formula is C28H26N2O7 and its molecular weight is 502.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

Z-TYR(BZL)-OSU: は、ペプチドの合成において広く使用されています。活性エステルとして機能し、アミノ基とのペプチド結合形成を促進します。 この化合物は、多くのペプチドの生物活性に不可欠なチロシン残基をペプチド鎖に導入するために特に有用です .

医薬品開発

医薬品開発において、Z-TYR(BZL)-OSUは、医薬品の合成のための構成単位として役立ちます。 複雑な分子を構築する役割を果たし、特にチロシンが重要な役割を果たすタンパク質間相互作用を標的とする新しい治療薬の開発につながる可能性があります .

プロテオミクス研究

研究者は、Z-TYR(BZL)-OSUをプロテオミクスでタンパク質の相互作用と機能を研究するために使用しています。 この化合物をタンパク質の特定の部位に組み込むことで、科学者はシグナル伝達経路におけるチロシンリン酸化の役割を調べることができます .

酵素阻害研究

Z-TYR(BZL)-OSU: は、酵素活性を調節できる阻害剤の合成に使用されます。 この応用は、酵素のメカニズムを理解し、酵素の調節異常によって引き起こされる疾患に対する新しい治療法につながる可能性のある阻害剤を設計するために不可欠です .

バイオマテリアル工学

バイオマテリアル工学において、Z-TYR(BZL)-OSUは、材料の表面改質に貢献し、生体適合性と機能性を向上させます。 これは、材料の表面にチロシン由来のモエティを導入するために使用でき、細胞の付着と組織の統合を強化します .

生体複合化技術

この化合物は、生体複合化技術において不可欠であり、生体分子をさまざまなキャリアまたは表面に付着させるために使用されますZ-TYR(BZL)-OSUは、タンパク質や他の生体分子と安定な結合を形成できる反応基を提供し、診断ツールやバイオセンサーの開発に不可欠です .

分子イメージング

分子イメージングにおいて、Z-TYR(BZL)-OSUは、ペプチドまたはタンパク質をイメージング剤で標識するために使用できます。 これにより、生物学的プロセスをリアルタイムで非侵襲的に追跡することができ、疾患の診断とモニタリングに役立ちます .

ニュートラシューティカル

最後に、Z-TYR(BZL)-OSUは、ニュートラシューティカルの開発に用途が見いだされる可能性があります。 チロシンリッチペプチドを合成することにより、脳の健康と認知機能をサポートする栄養補助食品の開発に貢献できます .

作用機序

Target of Action

It’s known that this compound is used in peptide synthesis , suggesting that its targets could be specific amino acids or peptide chains in proteins.

Mode of Action

Z-TYR(BZL)-OSU is a carbamate ester , which are known to react with amines to form amide bonds . This suggests that Z-TYR(BZL)-OSU could interact with its targets by forming amide bonds, thereby modifying the structure and function of the target proteins.

Biochemical Pathways

Given its role in peptide synthesis , it’s plausible that it could affect protein synthesis and degradation pathways, and potentially influence the function of any proteins it modifies.

Pharmacokinetics

As a carbamate ester , it’s likely that it would be absorbed in the gastrointestinal tract if orally administered, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine.

Result of Action

The molecular and cellular effects of Z-TYR(BZL)-OSU’s action would depend on the specific proteins it targets and modifies. By forming amide bonds with these proteins , it could potentially alter their structure and function, leading to changes in cellular processes and responses.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Z-TYR(BZL)-OSU. For instance, the rate of amide bond formation could be influenced by the pH of the environment . Additionally, the stability of the compound could be affected by temperature and the presence of other reactive substances.

生物活性

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, mechanisms of action, and biological effects based on diverse research findings.

1. Chemical Structure and Synthesis

The molecular formula of Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate is C28H26N2O7. The compound can be synthesized through various methods involving the reaction of benzyl chloroformate with amino compounds, leading to the formation of carbamate esters. The synthesis process is critical as it influences the compound's biological activity and stability .

Target Interaction:

The compound acts primarily through the formation of amide bonds with proteins, which may modulate enzymatic activity and cellular signaling pathways. It is believed to interact with specific targets involved in metabolic processes .

Biochemical Pathways:

As a carbamate ester, Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate may influence various biochemical pathways by acting as a substrate for enzymatic reactions or by inhibiting specific enzymes involved in metabolic regulation .

3. Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity:

Research indicates that related benzyl carbamates exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For example, certain derivatives have shown MIC values as low as 5 µg/mL against Mtb H37Ra, suggesting that modifications in the structure can enhance efficacy .

Cytotoxicity:

In vitro studies have demonstrated that some derivatives exhibit moderate cytotoxicity against cancer cell lines such as A549. This suggests potential applications in cancer therapy, although further studies are needed to evaluate safety and effectiveness in vivo .

4. Case Studies and Research Findings

A selection of studies illustrates the compound's biological relevance:

5. Conclusion

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate represents a promising candidate for further research due to its diverse biological activities. Its ability to act on multiple targets within biochemical pathways highlights its potential utility in drug design and therapeutic applications.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O7/c31-25-15-16-26(32)30(25)37-27(33)24(29-28(34)36-19-22-9-5-2-6-10-22)17-20-11-13-23(14-12-20)35-18-21-7-3-1-4-8-21/h1-14,24H,15-19H2,(H,29,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQGJQWXLNZGIA-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200754 | |

| Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52773-66-7 | |

| Record name | Carbamic acid, [(1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52773-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(benzyloxy)phenyl]methyl]ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。